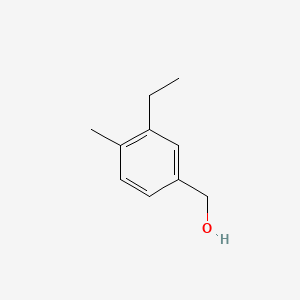
D-Threonine Benzyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Threonine Benzyl Ester Hydrochloride is a biochemical compound with the molecular formula C11H15NO3·HCl and a molecular weight of 245.70 . It is a solid substance at 20°C and is white to almost white in appearance . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of D-Threonine Benzyl Ester Hydrochloride is based on its molecular formula, C11H15NO3·HCl . The compound includes a benzyl group attached to the D-Threonine molecule .Physical And Chemical Properties Analysis
D-Threonine Benzyl Ester Hydrochloride is a solid at 20°C . It has a melting point of 128.0 to 132.0 °C . The compound is soluble in ethanol . Its specific rotation is [a]20/D +10.0 to +12.0 deg (C=1, EtOH) .Applications De Recherche Scientifique
Ester Analysis and Hydrolysis
Esters play a crucial role in the analysis and quality control of various chemical products and processes. For instance, a titrimetric analysis method developed for ethylene oxide condensates uses esters as key components. This method is essential for the quality control of adducts in plant operations, showcasing esters' importance in industrial applications (Weeks, Lewis, & Ginn, 1958).
Role in Treatment Efficacy and Mechanisms
In the realm of pharmaceuticals, the mechanisms of action of certain treatments involve ester components. For example, dimethylfumarate, an ester, exhibits anti-inflammatory and immunomodulatory effects crucial for treating psoriasis. Understanding these mechanisms provides insights into ester's potential therapeutic applications (Brück et al., 2018).
Esterification and Material Science
The esterification of natural polymers, such as hyaluronan, results in new materials with diverse clinical applications. This research area explores how esters can modify biological properties for medical use, indicating their broad application potential in biomaterials (Campoccia et al., 1998).
Nutritional Research and Amino Acids
Esters are also significant in nutritional research, particularly concerning amino acid metabolism and its implications on animal growth and health. For instance, studies on threonine in broiler diets highlight the role of esterified compounds in optimizing nutrient requirements for animal growth (Qaisrani et al., 2018).
Environmental and Toxicological Studies
Research on esters extends into environmental science, examining their fate, behavior, and potential toxicity in ecosystems. Studies on parabens, esters of para-hydroxybenzoic acid, discuss their presence in aquatic environments and potential endocrine-disrupting effects, contributing to the understanding of chemical impacts on environmental health (Haman et al., 2015).
Safety and Hazards
Safety measures for handling D-Threonine Benzyl Ester Hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
benzyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGTFSDZJVMSD-KXNXZCPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719950 |
Source


|
| Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Threonine Benzyl Ester Hydrochloride | |
CAS RN |
75748-36-6 |
Source


|
| Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)


![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)